3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine
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Overview
Description
3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO3. It is characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to a pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine typically involves the reaction of appropriate pyridine derivatives with cyclopropyl, isopropyl, and methoxy substituents. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and isopropoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-methoxypyridine
- 6-Isopropoxy-2-methoxypyridine
- 3-Cyclopropoxy-6-methoxypyridine
Uniqueness
3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine is unique due to the combination of cyclopropoxy, isopropoxy, and methoxy groups on the pyridine ring. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-11-7-6-10(12(13-11)14-3)16-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
NWOYBRFTOVMMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
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